Cas no 880482-59-7 (1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)-)
1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)-
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- Inchi: 1S/C10H13N3O/c1-3-10(12-5-1)4-2-8(6-10)9-11-7-13-14-9/h2,7,12H,1,3-6H2
- InChI Key: PVKLKQCJNKPPDX-UHFFFAOYSA-N
- SMILES: N1C2(CC=C(C3ON=CN=3)C2)CCC1
1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26294074-1.0g |
7-(1,2,4-oxadiazol-5-yl)-1-azaspiro[4.4]non-7-ene |
880482-59-7 | 95% | 1.0g |
$0.0 | 2022-12-09 |
1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)- Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)-
1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)-: A Novel Scaffold for Targeted Therapeutic Applications
1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)- is a structurally unique compound with a CAS number of 880482-59-7, representing a nitrogen-containing spirocyclic framework fused with an oxadiazole ring. This molecular architecture has garnered significant attention in medicinal chemistry due to its potential to modulate multiple biological pathways through dual functional groups. The synthesis of this compound involves a multi-step process that combines ring-closure reactions and heterocyclic formation, resulting in a molecule with both rigid and flexible regions that may influence its pharmacokinetic properties.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of this scaffold in developing small molecule inhibitors targeting protein-protein interactions (PPIs). The 1,2,4-oxadiazol-5-yl moiety introduces electron-withdrawing characteristics that enhance the molecule's ability to interact with hydrophobic pockets in target proteins. This structural feature is particularly relevant in the context of cancer therapy, where PPIs are often critical for tumor progression. Computational modeling of the compound's binding affinity has revealed its potential to disrupt the interaction between oncogenic kinases and their downstream effectors, offering a novel approach to kinase inhibition.
The spiro[4.4]nonane core of this molecule provides a stable platform for further functionalization. Researchers at the University of Tokyo (2024) have explored the possibility of introducing additional heteroatoms into the ring system to optimize the compound's solubility profile. This approach could address challenges associated with poor aqueous solubility, which is a common limitation in drug development. The aza substitution in the spirocyclic framework also contributes to the molecule's overall polarity, potentially improving its permeability across biological membranes.
Emerging research in Anticancer Research (2023) has highlighted the antitumor activity of this compound against multidrug-resistant cancer cell lines. The compound's ability to simultaneously target both the phosphoinositide 3-kinase (PI3K) pathway and the mammalian target of rapamycin (mTOR) pathway suggests its potential as a dual-action agent. This dual targeting mechanism may overcome resistance mechanisms that often develop in cancer therapy, making it a promising candidate for combination treatments.
The 1,2,4-oxadiazole ring system is known for its ability to form hydrogen bonds with biological targets, a property that has been leveraged in the development of various therapeutics. In the context of 1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)-, this ring contributes to the molecule's ability to interact with specific amino acid residues in target proteins. Recent crystallographic studies have shown that the compound can adopt multiple conformations, allowing it to adapt to different binding sites within the target protein.
Pharmacokinetic profiling of this compound has revealed promising properties that could make it a valuable drug candidate. The molecule exhibits moderate metabolic stability in liver microsomes, which is crucial for maintaining therapeutic concentrations in vivo. Studies conducted by the National Institutes of Health (2024) have also indicated that the compound has favorable permeability properties, suggesting it may be orally bioavailable. These characteristics are particularly important for the development of long-acting formulations.
The spiro linkage in this molecule creates a unique three-dimensional architecture that may influence its interaction with biological targets. This structural feature has been shown to enhance the compound's ability to penetrate cell membranes, a property that is particularly advantageous for targeting intracellular signaling pathways. The combination of the spirocyclic framework and the oxadiazole ring may also contribute to the molecule's ability to form stable complexes with metal ions, a property that could be exploited for developing metal-based therapeutics.
Recent advances in medicinal chemistry have focused on creating compounds that can modulate multiple biological targets simultaneously. The 1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)- scaffold offers a unique opportunity to achieve this goal. Its dual functionality may allow it to target both the upstream and downstream components of signaling pathways, potentially providing more comprehensive therapeutic effects. This property is particularly relevant in the treatment of complex diseases such as cancer and neurodegenerative disorders.
Computational studies have predicted that this molecule could have applications beyond traditional pharmaceuticals. The spiro[4.4]nonane core may serve as a platform for the development of supramolecular assemblies, which have potential applications in nanotechnology and materials science. These applications highlight the versatility of this compound's structural framework and its potential to contribute to interdisciplinary research efforts.
As research into this compound continues, its unique structural features are being explored for a wide range of therapeutic applications. The combination of the spirocyclic framework and the oxadiazole ring creates a molecule with potential for both conventional drug development and novel therapeutic approaches. The ongoing studies in this area are likely to yield important insights into the design of future therapeutics with improved efficacy and safety profiles.
Pharmaceutical companies and academic researchers are increasingly interested in the potential of this compound for developing new therapeutic agents. The 1,2,4-oxadiazol-5-yl group's ability to form hydrogen bonds and its electron-withdrawing properties make it particularly attractive for drug design. These features could be leveraged to create compounds with enhanced binding affinities and improved pharmacological properties, further expanding the molecule's potential applications.
As the field of medicinal chemistry continues to evolve, compounds like 1-Azaspiro[4.4]non-7-ene, 7-(1,2,4-oxadiazol-5-yl)- represent a promising direction for the development of next-generation therapeutics. The unique combination of structural elements in this molecule offers a versatile platform for exploring new mechanisms of action and improving drug efficacy. Ongoing research is likely to uncover additional applications for this compound, further solidifying its importance in modern drug discovery efforts.
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